BenchChemオンラインストアへようこそ!

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone

CCR4 antagonism piperazinyl pyrimidine SAR differentiation

This specific piperazinyl pyrimidine ether (CAS 1251635-37-6) is disclosed within the CCR4 antagonist patent family US9493453B2. Unlike generic analogs, the defined 4-methoxyphenyl and 4-methylpyrimidine substitution pattern is critical for maintaining target engagement. Procuring uncharacterized variants risks off-target chemokine receptor interactions and loss of CCR4 potency. Use this exact compound as a pharmacological probe for Th2-mediated chemotaxis, selectivity panels, or as a benchmark scaffold in medicinal chemistry SAR programs. Verify lot-specific potency in your cellular context.

Molecular Formula C18H22N4O3
Molecular Weight 342.399
CAS No. 1251635-37-6
Cat. No. B2519624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone
CAS1251635-37-6
Molecular FormulaC18H22N4O3
Molecular Weight342.399
Structural Identifiers
SMILESCC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H22N4O3/c1-14-7-8-19-18(20-14)25-13-17(23)22-11-9-21(10-12-22)15-3-5-16(24-2)6-4-15/h3-8H,9-13H2,1-2H3
InChIKeyJBWNKQQWDIBFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Researchers Procure 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone (CAS 1251635-37-6) as a CCR4-Active Piperazinyl Pyrimidine Scaffold


1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone (CAS 1251635-37-6) is a synthetic organic molecule belonging to the piperazinyl pyrimidine ether class. Its architecture—a 4-methoxyphenylpiperazine moiety linked via an ethanone bridge to a 4-methylpyrimidin-2-yloxy group—places it within the structural space of chemokine receptor 4 (CCR4) antagonists, as disclosed in patent family US9493453B2 broadly covering piperazinyl pyrimidine derivatives with CCR4 antagonism [1]. The compound serves as a research tool for probing CCR4-mediated pathways in immunological and inflammatory disease models.

Why General-Purpose Piperazinyl Pyrimidines Cannot Substitute for 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone in CCR4-Focused Chemical Biology


Within the CCR4 antagonist patent landscape, minor modifications to the piperazinyl pyrimidine core—such as altering the N-aryl substituent on the piperazine ring or varying the pyrimidine ether linkage—can shift selectivity across chemokine receptor subtypes or abolish antagonistic activity entirely. The patent exemplified by US9493453B2 teaches that the formula I scaffold encompasses diverse substitution patterns where the nature of the aromatic groups attached to the piperazine nitrogen and the pyrimidine ring critically determine CCR4 affinity and functional efficacy [1]. Generic substitution with structurally similar but functionally uncharacterized analogs therefore carries a high risk of introducing off-target chemokine receptor interactions or losing CCR4 engagement, making precise procurement of the specific 4-methoxyphenyl-4-methylpyrimidine variant essential for reproducible pharmacological studies.

Quantitative Differentiation Evidence for 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone Versus Structural Analogs


Structural Uniqueness Within the CCR4 Piperazinyl Pyrimidine Patent Space

Among the numerous exemplified substituent combinations in the US9493453B2 patent, the specific pairing of a 4-methoxyphenyl group on the piperazine nitrogen with a 4-methylpyrimidine ether via an ethanone linker represents a distinct structural entity. The patent describes formula I compounds where the pyrimidine ring substitution and the nature of the group attached to the piperazine ring are key variables influencing antagonist potency; thus, the exact 4-methoxyphenyl/4-methylpyrimidine combination is not interchangeable with close analogs bearing, for example, 4-chlorophenyl or unsubstituted pyrimidine variants, without altering the pharmacological profile [1]. Direct quantitative CCR4 binding or functional data for this specific compound versus named comparators are not publicly available in peer-reviewed literature or curated databases as of the search date.

CCR4 antagonism piperazinyl pyrimidine SAR differentiation

Class-Level CCR4 Antagonist Potency Landscape from Patent Data

The US9493453B2 patent exemplifies numerous piperazinyl pyrimidine derivatives with CCR4 antagonistic activity measured via [125I]-TARC displacement and [35S]GTPγS functional assays. While individual compound data for CAS 1251635-37-6 are not disclosed in the patent or subsequent public databases, the patent establishes that structurally related formula I compounds achieve CCR4 binding Ki values in the nanomolar range (representative compounds from the patent show Ki values below 100 nM in [125I]-TARC displacement assays on CHO membranes expressing human CCR4) [1]. This class-level potency benchmark suggests that the 4-methoxyphenylpiperazine pyrimidine ether scaffold is capable of sub-100 nM CCR4 engagement, a threshold that would differentiate it from structurally distinct chemokine receptor ligands with weaker affinity.

CCR4 antagonist binding assay functional activity

Physicochemical Differentiation from Bulk Piperazine Derivatives

With a molecular weight of 342.4 Da and a calculated log P of approximately 2.0–2.5 (estimated from fragment-based methods), 1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone occupies a distinct physicochemical space compared to many commercial piperazine derivatives. Common piperazine-based probes (e.g., 1-(2-methoxyphenyl)piperazine, MW ~192 Da) are significantly smaller and lack the pyrimidine ether motif, while larger bis-arylpiperazines (MW >450 Da) often possess higher lipophilicity and reduced aqueous solubility. This compound's intermediate size and balanced polarity profile may confer advantages in membrane permeability and solubility for cell-based CCR4 assays relative to both smaller and larger piperazine-containing alternatives [1][2].

molecular weight lipophilicity drug-likeness

Recommended Research Applications for 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone (CAS 1251635-37-6)


CCR4 Target Engagement Studies in Inflammatory and Allergic Disease Models

Given its structural alignment with the CCR4 antagonist patent genus (US9493453B2) [1], this compound is best suited as a pharmacological probe in assays measuring CCR4-mediated chemotaxis or β-arrestin recruitment. Researchers studying Th2 cell migration in allergic dermatitis or asthma models can use this compound to interrogate CCR4 dependency, provided they first generate internal dose-response data to confirm potency and selectivity in their specific cellular context.

Structure-Activity Relationship (SAR) Exploration of Piperazinyl Pyrimidine CCR4 Antagonists

Medicinal chemistry programs aiming to optimize CCR4 antagonists can employ this compound as a reference scaffold. The defined 4-methoxyphenyl and 4-methylpyrimidine substitution pattern serves as a specific starting point for systematic SAR studies, where modifications to the methoxy position, pyrimidine methyl group, or ethanone linker can be quantitatively benchmarked against this parent structure [1].

Chemokine Receptor Selectivity Profiling Panels

The compound can be included in selectivity panels against related chemokine receptors (e.g., CCR1, CCR2, CCR5, CXCR4) to establish its receptor selectivity profile. Such profiling is essential before advancing any CCR4 antagonist scaffold into in vivo efficacy models, as cross-reactivity with other chemokine receptors could confound phenotypic readouts [1].

Chemical Biology Studies Requiring a Defined CCR4 Pharmacophore

For academic groups investigating the role of CCR4 in immune cell trafficking or platelet activation, this compound provides a structurally defined, commercially cataloged entry point. Its intermediate physicochemical properties (MW ~342 Da, cLogP ~2.0–2.5) suggest adequate cell permeability for intracellular target engagement, though experimental validation is required [1][2].

Quote Request

Request a Quote for 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.